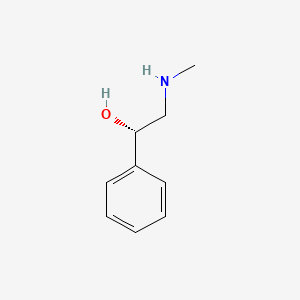
(+)-卤角菜碱
描述
(+)-Halostachine is an alkaloid molecule found in the plant species Halostachys caspica. It is a naturally occurring compound that is known to have a wide range of pharmacological effects on the human body. It has been studied for its potential to treat a variety of conditions, including depression, anxiety, and pain.
科学研究应用
合成及结构分析
对映异构体选择性合成:研究表明(+)-卤角菜碱的对映异构体选择性合成,重点是实现高立体化学纯度。这一过程对于创建具有特定手性的物质至关重要,手性是化学和制药工业中的一个重要方面。例如,Solladié-Cavallo 等人 (1992) 从 η6 (邻甲苯醛)-铬-三羰基(Solladié-Cavallo, Quazzotti, Colonna, Manfredi, Fischer, & DeCian, 1992)中实现了对映体纯卤角菜碱类似物的三步合成。
X 射线结构分析:卤角菜碱类似物的结构细节已使用 X 射线晶体学得到证实。该技术提供了对分子结构的深入了解,对于药物设计和材料科学应用至关重要 (Solladié-Cavallo 等人,1992)。
分子相互作用与键合
- 卤键:对卤角菜碱等化合物中观察到的卤键的研究提供了对分子相互作用的见解。了解这些相互作用对于生物分子识别和药物设计等领域至关重要。Cavallo 等人 (2016) 对卤键进行了广泛的综述,指出了其在材料科学和药理学等不同领域的意义 (Cavallo, Metrangolo, Milani, Pilati, Priimagi, Resnati, & Terraneo, 2016)。
在药物化学中的应用
设计新化合物:对卤角菜碱及其类似物的研究有助于设计药物化学中的新化合物。操纵卤角菜碱类似物分子结构的能力增强了具有特定治疗特性的新药剂的开发 (Solladié-Cavallo & Bencheqroun, 1991)。
药物合成中的立体化学:卤角菜碱的立体化学在药物合成中至关重要。像 Coote 等人 (1989) 的研究突出了立体化学在复杂药物合成中的作用,展示了从卤角菜碱合成四氢异喹啉 (Coote, Davies, Middlemiss, & Naylor, 1989)。
作用机制
Mode of Action
Typically, a compound interacts with its target, such as a receptor or enzyme, leading to a cascade of biochemical events that result in the compound’s effects .
Biochemical Pathways
Many compounds exert their effects by influencing key biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body
Result of Action
Typically, the result of a compound’s action can range from changes in cell signaling pathways to alterations in cellular function .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature and pH can affect a compound’s stability and its interaction with its target . .
属性
IUPAC Name |
(1S)-2-(methylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYHONEGJTYQV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65058-52-8 | |
| Record name | Halostachine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HALOSTACHINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPI3LS233B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is (+)-Halostachine and where is it found?
A1: (+)-Halostachine, also known as (S)-(+)-N-methyl-1-phenylethanolamine, is a naturally occurring chiral β-hydroxy-β-phenylethylamine alkaloid. [, ] It is found as a constituent in several plant species, notably in tall fescue (Festuca arundinacea) [, , ], a type of grass often used for grazing livestock.
Q2: What is the role of (+)-Halostachine in tall fescue toxicity?
A2: While (+)-Halostachine itself has been shown to have mild sympathomimetic properties in sheep and guinea pigs, its role in tall fescue toxicity is not fully understood. [] Research suggests that while present in significant amounts in ryegrass seedlings, it does not independently cause ryegrass staggers, a neurological condition observed in livestock grazing on these plants. [] Toxicity has been primarily attributed to other alkaloids, like perloline and ergovaline, which are also present in endophyte-infected tall fescue. []
Q3: Can (+)-Halostachine be synthesized in the laboratory?
A4: Yes, several enantiospecific synthetic routes for (+)-Halostachine have been developed. [, , , , ] These strategies often utilize chiral starting materials like (+)-(S)-2-methylamino-1-phenylethanol [, ], (−)-8-phenylmenthol [, ] or involve the use of arene chromium tricarbonyl chemistry for stereoselective transformations. [, ]
Q4: What are the potential applications of (+)-Halostachine in organic synthesis?
A5: (+)-Halostachine serves as a valuable chiral building block in the synthesis of various enantiomerically pure compounds. For instance, it has been utilized in the preparation of (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, a compound with potential pharmacological interest. [, ] Additionally, its derivatives have been explored in the synthesis of biologically relevant molecules such as 1-aryl-1,2,4,5-tetrahydrobenzazepines. [, , , ]
Q5: Are there any analytical techniques for detecting and quantifying (+)-Halostachine?
A6: While specific details on validated analytical methods for (+)-Halostachine are limited in the provided research, it is likely detectable and quantifiable using common techniques for alkaloid analysis. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying alkaloids in complex mixtures and could be applied to (+)-Halostachine. []
Q6: Has (+)-Halostachine been investigated for its vasoactive properties?
A7: Yes, at least one study investigated the vasoactive potential of (+)-Halostachine in cattle. [, ] Further research is needed to fully understand its mechanism of action and potential implications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



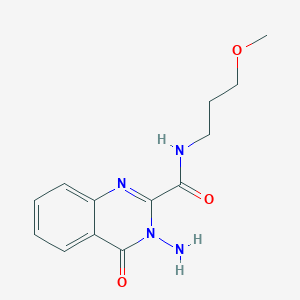
![N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide](/img/structure/B1659344.png)
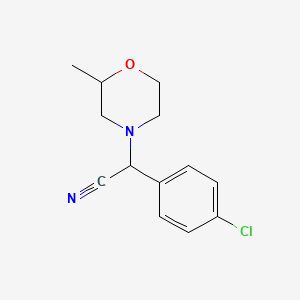
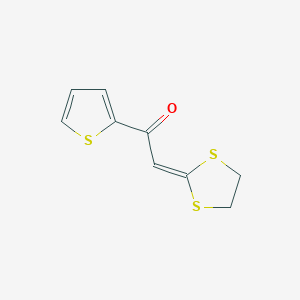
![1,2-Dichloro-3-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659351.png)
![1,5-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B1659352.png)
![1-Chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B1659356.png)
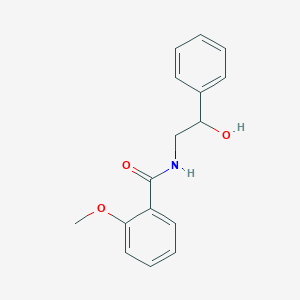
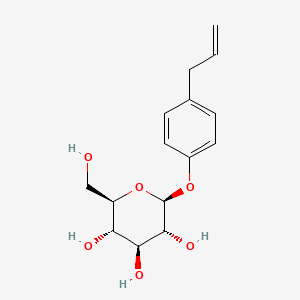
![1-Methoxy-3-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659359.png)
![2-Naphthalenol, 1-[(3-nitrophenyl)azo]-](/img/structure/B1659361.png)

![1-[4-(3,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659364.png)
